molecular formula C41H67NO15 B608861 Turimycin EP(sub 3) CAS No. 35775-82-7

Turimycin EP(sub 3)

Numéro de catalogue: B608861
Numéro CAS: 35775-82-7
Poids moléculaire: 814.0 g/mol
Clé InChI: OFBDKNBXULFDFN-FSNMLSSTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Maridomycin is a synthetic macrolide antibiotic developed by Takeda that serves as a valuable tool in antibacterial research . It exhibits potent in vitro activity against a spectrum of Gram-positive bacteria . A significant feature of its profile, as observed with the derivative 9-propionylmaridomycin, is its strong activity against clinical isolates of Staphylococcus aureus that have developed high-level resistance to other macrolides like erythromycin or oleandomycin . This makes it a compound of interest for investigating cross-resistance patterns and exploring treatment options for resistant infections. The antibacterial activity of maridomycin derivatives has been shown to be stable across a range of pH conditions, enhancing its reliability in various experimental settings . As a macrolide, its primary mechanism of action is the inhibition of bacterial protein synthesis, providing researchers with a specific tool to study and combat pathogenic bacteria in a laboratory context .

Propriétés

Numéro CAS

35775-82-7

Formule moléculaire

C41H67NO15

Poids moléculaire

814.0 g/mol

Nom IUPAC

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(1S,3R,7R,8S,9S,10R,12R,13R,14E,16S)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyl-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate

InChI

InChI=1S/C41H67NO15/c1-11-27(44)26-19-32(47)51-22(4)18-30-29(54-30)14-13-28(45)21(3)17-25(15-16-43)37(38(26)50-10)57-40-35(48)34(42(8)9)36(23(5)53-40)56-33-20-41(7,49)39(24(6)52-33)55-31(46)12-2/h13-14,16,21-26,28-30,33-40,45,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,28+,29+,30+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1

Clé InChI

OFBDKNBXULFDFN-FSNMLSSTSA-N

SMILES isomérique

CCC(=O)[C@@H]1CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

SMILES canonique

CCC(=O)C1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Maridomycin;  Turimycin EP(sub 3);  Maridomycin III; 

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Maridomycin is obtained through the fermentation of Streptomyces hygroscopicus. The fermentation broth is filtered, and the antibiotic complex is extracted using ethyl acetate at a pH of 8. The extract is then transferred to water at a pH of 3 and back to ethyl acetate at a pH of 8. This process is repeated to concentrate the crude material, which is then crystallized by partitioning between ethyl acetate and Sorensen citrate buffer at pH 4.16 .

Industrial Production Methods: The industrial production of maridomycin involves large-scale fermentation of Streptomyces hygroscopicus, followed by extraction and purification processes similar to those used in laboratory settings. The antibiotic is isolated using silica gel chromatography and other chromatographic techniques to separate its various components .

Analyse Des Réactions Chimiques

Acylation Reactions

Maridomycin undergoes selective acylation at hydroxyl groups (positions 9, 2', and 13) and the epoxide group (position 12), enabling the synthesis of derivatives with modified biological activity.

Key findings :

  • 9-Monoacylation : Achieved using acid chlorides (e.g., acetyl, propionyl, butyryl) in pyridine at 0–5°C. Derivatives showed 2–3× higher blood concentrations in rats compared to the parent compound .

  • 2'-Monoacylation : Requires acid anhydrides (e.g., acetic anhydride) in acetone at 0–5°C. These derivatives retained antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

  • 9,2'-Diacylation : Produced via sequential acylation, yielding compounds with improved therapeutic efficacy. For example, 9-propionyl-maridomycin demonstrated a 288 µg/mL blood concentration in rats (vs. 42 µg/mL for unmodified maridomycin) .

Reaction Conditions :

PositionReagentSolventTemperatureYield (%)
9-OHAcid chloridePyridine0–5°C70–85
2'-OHAcid anhydrideAcetone0–5°C60–75
9,2'-OHExcess acid anhydridePyridineRT50–65

Hydrogenation and Structural Modifications

Catalytic hydrogenation (Pd/C) reduces the 10,11-double bond and converts the 12,13-epoxide to a diol, forming tetrahydromaridomycin (TH-MDM) .

Key outcomes :

  • TH-MDM Derivatives : 9,13-Diacetyl-TH-MDM showed reduced acute toxicity (LD₅₀ > 5 g/kg in mice) while maintaining antibacterial potency .

  • Triacylation : 9,13,2'-Tripropionyl-TH-MDM exhibited a MIC of 30 µg/mL against S. aureus, comparable to unmodified maridomycin .

Colorimetric Analysis

The epoxy group of maridomycin reacts with picric acid in ethyl acetate, forming a chromophore with absorption maxima at 415 nm and 475–480 nm (after alkalization). This reaction enables rapid quantification with a linear range up to 1,000 µg/mL .

Analytical Parameters :

ParameterValue
λₘₐₓ (nm)415, 475–480
Linear range0–1,000 µg/mL
Detection limit5 µg/mL
InterferenceNone from 16-membered macrolides

Biological Impact of Derivatives

Antibacterial Activity :

DerivativeMIC (µg/mL) vs S. aureusBlood Level (µg/mL)Toxicity (LD₅₀, mice)
Maridomycin42421.25 g/kg
9-Propionyl-maridomycin30288>5 g/kg
9,2'-Diacetyl-maridomycin246230>5 g/kg

Key trends :

  • Longer acyl chains (e.g., butyryl) reduce antibacterial potency but improve pharmacokinetics .

  • 9-Acyl derivatives consistently outperform 2'-acyl analogs in therapeutic efficacy .

Reaction Mechanisms and Selectivity

Maridomycin’s reactivity is governed by steric and electronic factors:

  • 9-OH : Less hindered, favors acylation under mild conditions.

  • 2'-OH : Requires neutral media to avoid epoxide ring opening .

  • Epoxide : Susceptible to nucleophilic attack (e.g., hydrogenation, acid-catalyzed ring opening) .

Applications De Recherche Scientifique

Scientific Research Applications

Maridomycin has several applications across different fields:

1. Chemistry:

  • Model Compound: Used for studying macrolide antibiotics and their chemical properties.
  • Chemical Modifications: Acyl derivatives have been synthesized to enhance biological activity and alter pharmacokinetics .

2. Biology:

  • Antibacterial Studies: Investigated for its efficacy against various bacterial strains, including multidrug-resistant organisms .

3. Medicine:

  • Therapeutic Use: Explored as a potential treatment for bacterial infections resistant to conventional therapies. Clinical studies have demonstrated its effectiveness against Staphylococcus aureus and Streptococcus pneumoniae .
  • Combination Therapies: Research indicates that Maridomycin can enhance the effectiveness of other antibiotics when used in combination, potentially reducing resistance development.

4. Agriculture:

  • Biopesticide Potential: Due to its antimicrobial properties, Maridomycin may serve as a biopesticide against plant pathogens.

In Vivo Efficacy

A study evaluated the protective effects of 9-propionylmaridomycin in mice infected with Staphylococcus aureus. The results indicated that this derivative exhibited protective effects comparable to established macrolide antibiotics, demonstrating its potential as an effective therapeutic agent in vivo .

Chemical Modification Studies

Research on the acylation of Maridomycin has shown that derivatives like 9-propionylmaridomycin possess improved therapeutic effects alongside higher blood levels and lower toxicity compared to the parent compound. These findings underscore the importance of chemical modifications in enhancing the efficacy of antibiotic treatments .

Comparative Analysis with Other Macrolides

The following table summarizes key features of Maridomycin compared to other macrolide antibiotics:

CompoundStructure TypeSpectrum of ActivityUnique Features
Maridomycin16-membered lactoneGram-positive bacteriaEffective against resistant strains
Erythromycin14-membered lactoneBroad-spectrum activityFirst macrolide; widely used clinically
Azithromycin15-membered lactoneBroad-spectrum activityExtended half-life; effective against respiratory pathogens
Tylosin16-membered lactonePrimarily veterinary useEffective against mycoplasma infections

Mécanisme D'action

Maridomycin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets of maridomycin include the 50S subunit of the bacterial ribosome, which is essential for protein synthesis .

Comparaison Avec Des Composés Similaires

Table 1: Maridomycin Components and Physicochemical Properties

Component Acyl Group at C3 Acyl Group at C4 TLC Rf Values (Solvent Systems)
Maridomycin I Propionyl Acetyl 0.63, 0.66 (Benzene:MeOH:H₂O)
Maridomycin II Propionyl Propionyl 0.42
Maridomycin III Butyryl Acetyl 0.37, 0.57, 0.61
Maridomycin IV Butyryl Propionyl 0.32, 0.53, 0.55
Maridomycin V Valeryl Acetyl 0.30, 0.50, 0.52
Maridomycin VI Valeryl Propionyl 0.43, 0.48, 0.43

Maridomycin shares structural homology with carbomycin, differing in the substitution of mycaminose with mycarcose in its sugar moiety . Unlike erythromycin (a 14-membered macrolide), maridomycin’s larger ring and acyl modifications enhance stability against enzymatic degradation .

Antimicrobial Activity

Table 2: Comparative Efficacy of Maridomycin Derivatives

Derivative In Vitro Activity (vs. Parent) Blood Concentration (Rat) Acute Toxicity (Mouse LD₅₀, mg/kg)
Maridomycin (Parent) Reference Low 400
9-Propionylmaridomycin Similar 2–3× Higher >800
9,2'-Diacylmaridomycin Reduced 1.5× Higher 600
9,13,2'-Triacyltetrahydromaridomycin Reduced 2× Higher 700
  • 9-Propionylmaridomycin demonstrates superior in vivo efficacy against S. aureus due to enhanced pharmacokinetics (higher blood concentration) and lower toxicity .
  • In contrast, erythromycin esters (e.g., erythromycin estolate) exhibit higher bioavailability but comparable or weaker activity against resistant strains .

Pharmacokinetics and Toxicity

  • Blood Concentration : Acylated derivatives (e.g., 9-propionylmaridomycin) achieve 2–3× higher serum levels in rats than the parent compound, attributed to improved solubility and metabolic stability .
  • Toxicity : Maridomycin derivatives show reduced acute toxicity (LD₅₀ >800 mg/kg for 9-propionylmaridomycin vs. 400 mg/kg for the parent) . This contrasts with tylosin , a veterinary macrolide, which has higher nephrotoxicity at similar doses .

Resistance and Stability

  • Maridomycin is less prone to resistance mechanisms (e.g., efflux pumps) compared to erythromycin , as demonstrated by its activity against Serratia marcescens, a Gram-negative bacterium typically resistant to macrolides .
  • Structural modifications (e.g., tetrahydromaridomycin) further reduce susceptibility to hydrolysis, enhancing stability in acidic environments .

Q & A

Q. What is the molecular structure of Maridomycin, and what methodologies are used to determine its configuration?

Maridomycin’s molecular structure is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, researchers analyze proton and carbon spectra to identify functional groups and stereochemistry. X-ray crystallography requires high-purity crystalline samples to resolve atomic-level spatial arrangements. Data interpretation should adhere to standardized reporting guidelines for tables and figures, ensuring clarity in peak assignments or crystallographic parameters .

Q. How is Maridomycin synthesized in laboratory settings, and what quality control measures are applied?

Laboratory synthesis involves multi-step organic reactions, often starting with macrolide core modification. Key steps include glycosylation and hydroxylation, monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Quality control requires validating purity (>95%) using HPLC-MS and confirming bioactivity through minimum inhibitory concentration (MIC) assays against target pathogens. Methodological rigor in documenting reaction conditions and analytical data is critical for reproducibility .

Q. What in vitro assays are recommended to evaluate Maridomycin’s antibacterial activity?

Standard assays include broth microdilution (CLSI guidelines) to determine MIC values and time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Researchers must standardize bacterial inoculum size (e.g., 5 × 10⁵ CFU/mL) and include control strains (e.g., Staphylococcus aureus ATCC 29213) to ensure comparability. Data should be analyzed using non-linear regression models to calculate IC₅₀ values .

Advanced Research Questions

Q. How should researchers design experiments to assess Maridomycin’s efficacy against antibiotic-resistant bacterial strains?

A robust design involves:

  • Strain Selection: Include clinically isolated resistant strains (e.g., methicillin-resistant S. aureus [MRSA]) and reference controls.
  • Combination Studies: Test synergy with β-lactams or efflux pump inhibitors using checkerboard assays (FIC index ≤0.5 indicates synergy).
  • Resistance Induction: Serial passage experiments under sub-MIC conditions to evaluate resistance development. Data interpretation must account for confounding variables like pH or serum protein binding, as outlined in pharmacodynamic modeling frameworks .

Q. How can contradictions in pharmacokinetic (PK) data for Maridomycin be resolved?

Contradictions often arise from interspecies variability or methodological differences. Researchers should:

  • Standardize Protocols: Align with FDA/EMA guidelines for PK studies (e.g., dosing routes, sampling intervals).
  • Use Population PK Models: Incorporate covariates like body weight and renal function to explain variability.
  • Cross-Validate Assays: Compare LC-MS/MS results with microbiological assays to rule out analytical discrepancies. Critical appraisal of study limitations (e.g., small sample sizes) is essential, as per criteria for evaluating methodological flaws .

Q. What strategies are effective for analyzing Maridomycin’s mechanism of action when genomic data is inconclusive?

Integrate multi-omics approaches:

  • Transcriptomics: RNA sequencing to identify differentially expressed genes in treated vs. untreated bacteria.
  • Proteomics: SILAC labeling to quantify ribosomal protein binding changes.
  • Metabolomics: NMR-based flux analysis to track metabolic disruptions. Triangulate findings using knock-out mutants (e.g., ribosomal RNA methyltransferase deletions) to confirm target engagement. Contradictory results should be contextualized within pathway redundancy or off-target effects .

Q. How to address ethical and practical challenges in designing human trials for Maridomycin?

  • Participant Selection: Use stratified randomization based on infection type and comorbidities. Document exclusion criteria (e.g., renal impairment) to minimize bias .
  • Endpoint Justification: Primary endpoints (e.g., clinical cure rate) must align with regulatory standards.
  • Data Transparency: Pre-register trial protocols on ClinicalTrials.gov and adhere to CONSORT guidelines for reporting adverse events. Ethical review boards should evaluate risk-benefit ratios, particularly for vulnerable populations .

Methodological Guidance for Publishing Research

  • Data Presentation: Tables should include raw data (e.g., MIC ranges) and statistical summaries (mean ± SD). Avoid merging text and numbers in tables to prevent formatting errors during submission .
  • Contradiction Analysis: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to critique research questions and identify gaps in existing studies .
  • Literature Review: Prioritize recent studies (last 10 years) but include seminal older papers to contextualize Maridomycin’s evolution. Use tools like PRISMA for systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Turimycin EP(sub 3)
Reactant of Route 2
Turimycin EP(sub 3)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.